molecular formula C12H10O4 B1623779 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 83688-40-8

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B1623779
CAS No.: 83688-40-8
M. Wt: 218.2 g/mol
InChI Key: JZDAPLLTAVOOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the modulation of biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene: A simpler chromene derivative with similar structural features.

    Quercetin: A flavonoid with hydroxyl groups that exhibit similar reactivity.

    Myricetin: Another flavonoid with multiple hydroxyl groups and similar biological activities.

Uniqueness

7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific hydroxylation pattern and the presence of the cyclopenta ring, which distinguishes it from other chromenes and flavonoids

Properties

IUPAC Name

7,9-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-6-4-9(14)11-7-2-1-3-8(7)12(15)16-10(11)5-6/h4-5,13-14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAPLLTAVOOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=CC(=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415797
Record name 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83688-40-8
Record name 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 3
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 4
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 5
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.